molecular formula C15H13FO3 B6372332 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-methylphenol, 95% CAS No. 1261996-22-8

5-(4-Fluoro-3-methoxycarbonylphenyl)-3-methylphenol, 95%

Cat. No. B6372332
CAS RN: 1261996-22-8
M. Wt: 260.26 g/mol
InChI Key: SLIPREYCEIUCOX-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxycarbonylphenyl)-3-methylphenol, 95% (5-(4-FMP-3-MCP)-3-MP, 95%) is a substituted phenol compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular formula of C11H11FO3 and a molecular weight of 208.19 g/mol. 5-(4-FMP-3-MCP)-3-MP, 95% is used as a reagent in various organic synthesis processes, including the synthesis of biologically active compounds, such as drugs and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines.

Mechanism of Action

The mechanism of action of 5-(4-FMP-3-MCP)-3-MP, 95% is not fully understood. However, it is believed that the reaction between 4-fluoro-3-methoxycarbonylphenol and 3-methylphenol proceeds via a nucleophilic substitution reaction. In this reaction, the nucleophile, 4-fluoro-3-methoxycarbonylphenol, attacks the electrophile, 3-methylphenol, resulting in the formation of the desired product, 5-(4-FMP-3-MCP)-3-MP, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-FMP-3-MCP)-3-MP, 95% are not well understood. However, it is known that 5-(4-FMP-3-MCP)-3-MP, 95% is an aromatic compound and is likely to possess some degree of toxicity. Therefore, it should be handled with caution and its use should be limited to laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-FMP-3-MCP)-3-MP, 95% in laboratory experiments include its availability, low cost, and its ability to react with a wide range of substrates. However, there are some limitations to its use in laboratory experiments. For example, the reaction between 4-fluoro-3-methoxycarbonylphenol and 3-methylphenol is slow and may require a long reaction time. Furthermore, the reaction between 4-fluoro-3-methoxycarbonylphenol and 3-methylphenol is sensitive to moisture and may not proceed in the presence of water.

Future Directions

The potential future directions for 5-(4-FMP-3-MCP)-3-MP, 95% are numerous. One potential direction is the development of more efficient and cost-effective synthesis methods for the production of 5-(4-FMP-3-MCP)-3-MP, 95%. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 5-(4-FMP-3-MCP)-3-MP, 95%. Furthermore, research could be conducted to explore the potential applications of 5-(4-FMP-3-MCP)-3-MP, 95%, such as its use in the synthesis of other biologically active compounds. Finally, research could be conducted to explore the potential use of 5-(4-FMP-3-MCP)-3-MP, 95% as a catalyst in various organic reactions.

Synthesis Methods

5-(4-FMP-3-MCP)-3-MP, 95% can be synthesized by a number of different methods. One method involves the reaction of 4-fluoro-3-methoxycarbonylphenol with 3-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for a period of 4-5 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Scientific Research Applications

5-(4-FMP-3-MCP)-3-MP, 95% is widely used in the scientific research field. It is used as a reagent in various organic synthesis processes, such as the synthesis of biologically active compounds, such as drugs and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines. Furthermore, 5-(4-FMP-3-MCP)-3-MP, 95% is used in the synthesis of other substituted phenols, such as 5-(4-fluorophenyl)-3-methylphenol.

properties

IUPAC Name

methyl 2-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)10-3-4-14(16)13(8-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPREYCEIUCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683991
Record name Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-22-8
Record name Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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